4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))
Description
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) (CAS: 608129-43-7) is a tetraphenylethylene (TPE) derivative with four biphenyl-4-carbonitrile substituents. Its molecular formula is C54H32N4, with a molecular weight of 736.86 g/mol . The compound features a rigid, conjugated sp²-carbon backbone, where the ethene core and biphenyl groups create a planar structure. The electron-withdrawing cyano (-CN) groups enhance charge-transfer properties, making it suitable for optoelectronic applications, such as anode materials in batteries and fluorescent components in LEDs .
Properties
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-cyanophenyl)phenyl]ethenyl]phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H32N4/c55-33-37-1-9-41(10-2-37)45-17-25-49(26-18-45)53(50-27-19-46(20-28-50)42-11-3-38(34-56)4-12-42)54(51-29-21-47(22-30-51)43-13-5-39(35-57)6-14-43)52-31-23-48(24-32-52)44-15-7-40(36-58)8-16-44/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHKOMFGOOBKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C8=CC=C(C=C8)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the synthesis of covalent organic frameworks (cofs) and other organic materials.
Mode of Action
This compound interacts with its targets through chemical reactions to form new compounds. For instance, it can undergo acid-catalysed Knoevenagel condensation with s-indacene-1,3,5,7-(2H,6H)-tetraone to form a conjugated porous polymer.
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of cofs and other organic materials, which can have various applications in electronics and material science research.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is insoluble in water but soluble in many organic solvents.
Result of Action
The result of the action of this compound is the formation of new compounds with desired properties. For instance, it can be used to synthesize a conjugated porous polymer with a high capacity of 550 mA h g −1 at 100 mA g −1 as the anode together with carbon nanotubes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature and should be stored in a dark place under an inert atmosphere. The compound’s reactivity can also be influenced by the pH and the presence of other reactants.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in the formation of covalent organic frameworks (COFs), which are used in various biochemical reactions. It interacts with other biomolecules through its full sp2-carbon skeleton connected through vinylidene linkages.
Cellular Effects
The effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-carbonitrile)) on cellular processes are primarily observed in its application as anode active materials, light-emitting diodes, and oils adsorption. It influences cell function by contributing to the high capacity and stability of these materials.
Molecular Mechanism
At the molecular level, the compound exerts its effects through its unique structure. It forms conjugated porous polymers through acid-catalysed Knoevenagel condensation. This process involves binding interactions with biomolecules, leading to changes in gene expression and enzyme activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the compound demonstrates great stability, sustaining 500 cycles without a significant loss of its capacity. Over time, it has been observed to maintain its high capacity and stability, making it suitable for long-term use.
Metabolic Pathways
The compound is involved in the formation of covalent organic frameworks (COFs), which play a crucial role in various metabolic pathways. It interacts with enzymes and cofactors during the formation of these frameworks.
Transport and Distribution
The transport and distribution of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-carbonitrile)) within cells and tissues are facilitated by its unique structure and properties. It is readily incorporated into covalent organic frameworks, which can be distributed throughout a cell.
Biological Activity
The compound 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) , often abbreviated as TABPE, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications based on available research findings.
Structure
TABPE consists of a tetrakis(biphenyl) structure linked by an ethene group. Its molecular formula is with a molecular weight of approximately 792.84 g/mol. The compound features four carbonitrile groups that contribute to its reactivity and potential biological interactions.
Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1624970-54-2 |
| Molecular Weight | 792.84 g/mol |
| Appearance | Bright yellow powder |
| Purity | >97% |
Antioxidant Properties
Studies have indicated that compounds similar to TABPE exhibit significant antioxidant activities. For instance, research on related biphenyl compounds shows they can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases .
Anticancer Activity
Preliminary studies suggest that TABPE may possess anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved .
Photoluminescence and Bioimaging
TABPE's unique structure allows for strong photoluminescence, making it a candidate for bioimaging applications. The compound exhibits a solid-state photoluminescence quantum yield (PLQY) of 39.2%, indicating its potential use as a fluorescent probe in biological systems . This characteristic is particularly valuable in tracking cellular processes and disease progression.
Drug Delivery Systems
The ability of TABPE to form covalent organic frameworks (COFs) opens avenues for its use in drug delivery systems. COFs can encapsulate therapeutic agents, enhancing their stability and bioavailability while allowing controlled release . Research has shown that these frameworks can be engineered to target specific tissues or cells, improving therapeutic outcomes.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of TABPE using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting strong antioxidant potential that could be harnessed in nutraceutical applications .
Study 2: Anticancer Mechanism Exploration
In another study, the anticancer effects of TABPE were assessed against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 . This highlights its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Covalent Organic Frameworks (COFs)
TABPE serves as a bridging ligand in the synthesis of covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity. The compound's ethene linkages facilitate the formation of stable networks, making them suitable for gas storage and separation applications.
| Property | Value |
|---|---|
| Surface Area | High |
| Porosity | Tunable |
Case Study : A study demonstrated that COFs constructed using TABPE exhibited exceptional gas adsorption capabilities, making them ideal for carbon capture technologies .
Energy Storage Devices
The compound has been utilized in the development of anode materials for lithium-ion batteries. Research indicates that composites made from TABPE and carbon nanotubes can achieve high specific capacities (up to 550 mA h g) with excellent cycling stability.
| Electrode Material | Capacity (mA h g) | Cycle Stability |
|---|---|---|
| TABPE + Carbon Nanotubes | 550 | 500 cycles |
This performance positions TABPE as a promising candidate for next-generation battery technologies .
Light Emitting Diodes (LEDs)
TABPE has shown potential in optoelectronic applications, particularly in the fabrication of light-emitting diodes (LEDs). When incorporated into polymer matrices, it exhibits bright photoluminescence with a quantum yield of approximately 39.2%. This property is crucial for developing efficient white LEDs.
| Parameter | Value |
|---|---|
| Quantum Yield | 39.2% |
| Color Rendering Index (CRI) | 83.4 |
The integration of TABPE into epoxy resins has resulted in LEDs with improved luminous efficiency (20.31 lm·W) and favorable color characteristics .
Environmental Remediation
The superhydrophobic properties of TABPE derivatives have been exploited for oil spill remediation. A porous organic polymer derived from TABPE demonstrated the ability to selectively adsorb oils up to 82 times its weight, making it an effective material for environmental cleanup efforts.
| Adsorption Capacity | Weight Ratio |
|---|---|
| Oil Adsorption | Up to 82 times |
This application highlights the compound's potential in addressing environmental challenges related to oil pollution .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound is synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using tetrahalogenated ethene precursors and biphenyl-4-carbonitrile boronic acid derivatives. Key steps include:
- Deoxygenated conditions (nitrogen/argon atmosphere) to prevent side reactions.
- Catalysts: Tetrakis(triphenylphosphine)palladium(0) or Pd(OAc)₂ with ligands like SPhos.
- Solvents: Dimethoxyethane (DME) or toluene at reflux (80–110°C) for 48–72 hours .
- Purification: Column chromatography followed by recrystallization (e.g., CH₂Cl₂/MeOH) to achieve ≥97% purity .
Note : Exact protocols may require optimization due to steric hindrance from the four biphenyl groups.
Q. What safety precautions are critical during handling?
Contradictions exist in GHS classifications across safety data sheets (SDS):
- MedChemExpress SDS (): Classifies the compound as acute toxicity (Category 4) , skin/eye irritant, and respiratory hazard.
- Aladdin SDS ( ): Lacks full hazard data but recommends:
-
PPE : NIOSH-approved respirators (N100/P3), nitrile gloves, and full-body chemical-resistant suits.
-
Ventilation : Use fume hoods to minimize dust inhalation .
Best Practices :
- Assume worst-case hazards and adhere to OSHA/EN standards for PPE and exposure control.
- Store in airtight containers under inert gas (argon) to prevent degradation .
Q. Which characterization techniques confirm structural integrity and purity?
Advanced Research Questions
Q. How does the compound’s structure enable applications in metal-organic frameworks (MOFs)?
The cyano groups act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming porous networks. Key advantages:
- Rigidity : Tetraphenylethene core prevents framework collapse.
- Luminescence : Aggregation-induced emission (AIE) properties for sensing applications .
- Surface Area : Theoretical BET surface area >2000 m²/g (via molecular modeling) .
Synthesis Tip : Use solvothermal conditions (DMF, 120°C) with metal salts for MOF crystallization .
Q. What strategies resolve contradictions in reported photophysical properties?
Discrepancies in fluorescence quantum yields (e.g., solvent polarity effects) require:
- Standardized Protocols : Use anhydrous solvents (THF, DCM) to eliminate water-induced quenching .
- Advanced Spectroscopy : Time-resolved fluorescence to distinguish AIE from aggregation-caused quenching (ACQ) .
- Computational Validation : DFT calculations (e.g., Gaussian 16) to model excited-state behavior .
Example : AIE intensity peaks at 60–70% water fraction in THF/water mixtures; deviations suggest impurities .
Q. How can computational modeling predict supramolecular assembly?
- Molecular Dynamics (MD) : Simulate packing motifs (e.g., J-type vs. H-aggregates) using AMBER or GROMACS .
- Docking Studies : Predict host-guest interactions with macrocycles (e.g., cucurbiturils) via AutoDock Vina .
- Crystal Structure Prediction (CSP) : Use Materia Nova algorithms to identify thermodynamically stable polymorphs .
Validation : Compare simulated XRD patterns with experimental data to refine force fields .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
